molecular formula C11H21NO4 B6330828 Ethyl 2-((tert-butoxycarbonyl)(ethyl)amino)acetate CAS No. 222641-11-4

Ethyl 2-((tert-butoxycarbonyl)(ethyl)amino)acetate

Cat. No.: B6330828
CAS No.: 222641-11-4
M. Wt: 231.29 g/mol
InChI Key: WVNPVJHZXYQVAZ-UHFFFAOYSA-N
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Description

Ethyl 2-((tert-butoxycarbonyl)(ethyl)amino)acetate (CAS: 222641-11-4) is a protected amino acid ester with a molecular formula of C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol. Its structure features:

  • An ethyl ester group (-COOEt) for enhanced solubility in organic solvents.
  • A tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen, which is acid-labile and widely used in peptide synthesis.
  • An ethyl substituent on the amino group, increasing steric bulk and lipophilicity compared to simpler analogs .

This compound serves as a versatile intermediate in pharmaceuticals, particularly for synthesizing peptidomimetics and modified amino acids. Its Boc group ensures selective deprotection during multi-step reactions .

Properties

IUPAC Name

ethyl 2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-12(8-9(13)15-7-2)10(14)16-11(3,4)5/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNPVJHZXYQVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)OCC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)(ethyl)amino)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scalable and cost-effective routes. One such method includes the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)(ethyl)amino)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Mechanism of Action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)(ethyl)amino)acetate involves its role as a protected amino acid derivative. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various chemical reactions, facilitating the formation of peptides and other compounds .

Comparison with Similar Compounds

Key Structural Variations and Properties

The table below compares the target compound with structurally related Boc-protected amino acid esters:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
Ethyl 2-((tert-butoxycarbonyl)(ethyl)amino)acetate 222641-11-4 C₁₁H₂₁NO₄ 231.29 -NH(ethyl), -Boc Drug intermediates, peptide synthesis
Ethyl 2-((tert-butoxycarbonyl)amino)acetate (N-Boc-glycine ethyl ester) 14719-37-0 C₉H₁₇NO₄ 203.24 -NH₂ (unsubstituted), -Boc Fundamental building block in peptide chemistry
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride 42492-57-9 C₁₁H₂₃ClN₂O₄ 282.76 -NH-(CH₂)₂NHBoc, -HCl salt Modified amino acid derivatives with enhanced solubility for medicinal chemistry
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate 408365-87-7 C₁₄H₂₀N₂O₄ 280.31 Pyridinyl substituent, -Boc Research chemical for kinase inhibitors and heterocyclic drug candidates
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(thiazol-2-yl)acetate Not specified C₁₂H₁₈N₂O₄S 310.35 Thiazolyl heterocycle, -Boc Synthesis of bioactive thiazole-containing peptides

Drug Development

  • This compound is used in STAT3 inhibitor synthesis, leveraging its Boc group for stepwise assembly of purine-based therapeutics .
  • Thiazolyl derivatives () show promise in antiviral and anticancer agents due to their heterocyclic scaffolds .

Peptide Engineering

  • N-Boc-glycine ethyl ester (CAS 14719-37-0) is a foundational reagent for introducing glycine residues in solid-phase peptide synthesis (SPPS) .
  • Hydrochloride salts (e.g., CAS 42492-57-9) improve aqueous solubility, facilitating purification in hydrophilic peptide sequences .

Biological Activity

Ethyl 2-((tert-butoxycarbonyl)(ethyl)amino)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological properties, supported by relevant data and case studies.

Compound Overview

  • Molecular Formula : C11_{11}H21_{21}N2_{2}O4_{4}
  • Molecular Weight : 227.30 g/mol
  • CAS Number : 347890-34-0

The compound features an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and an amino moiety, which are instrumental in its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Boc-protected amine : The reaction of ethyl acetate with tert-butoxycarbonyl chloride in the presence of a base.
  • Amidation : Reacting the Boc-protected amine with ethyl chloroacetate to form the desired product.
  • Purification : Utilizing chromatography techniques to isolate and purify the final compound.

Anticancer Properties

Research indicates that amino acid derivatives, including those similar to this compound, may exhibit significant anticancer activity. Compounds with amino and cyano groups have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Potential inhibition of key enzymes involved in cancer cell metabolism.
  • Case Study : A study on similar compounds demonstrated a dose-dependent inhibition of HCT-116 cancer cells, with IC50 values indicating moderate activity (IC50 = 0.66 µM) .

Antimicrobial Activity

This compound may also possess antimicrobial properties. Compounds with structural similarities have shown broad-spectrum antibacterial activity.

Compound NameActivity TypeReference
Ethyl 2-aminoacetateAntibacterial
Methyl 2-(tert-butoxycarbonyl)aminoacetateAntifungal

Enzyme Interaction Studies

Interaction studies involving this compound focus on its reactivity with biological targets such as enzymes or receptors:

  • Target Enzymes : Inhibitory effects on enzymes related to metabolic pathways in cancer cells.
  • Research Findings : Similar compounds have shown inhibition of enzyme activity, which correlates with reduced cell viability in cancer models .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is insightful:

Compound NameMolecular FormulaBiological Activity
Ethyl 2-((tert-butoxycarbonyl)(methyl)amino)acetateC10_{10}H19_{19}N2_{2}O4_{4}Moderate anticancer activity
Ethyl 2-(cyanoethyl)-aminoacetateC12_{12}H22_{22}N3_{3}O4_{4}Broad-spectrum antibacterial activity

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